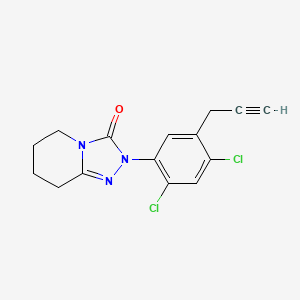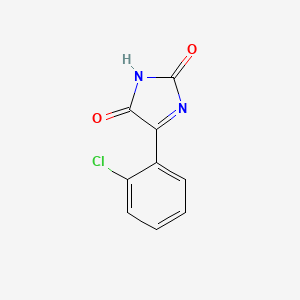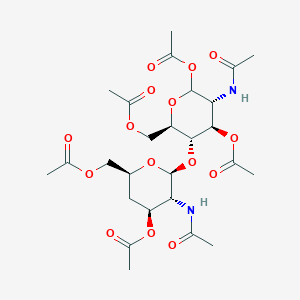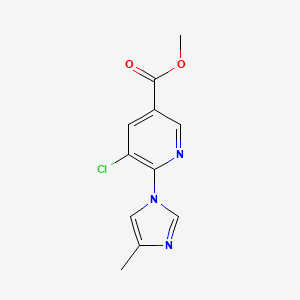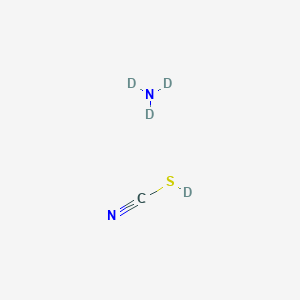
Thiocyanic Acid-d; Ammonium-d3 Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium-d4 thiocyanate: is a deuterated form of ammonium thiocyanate, where the hydrogen atoms in the ammonium ion are replaced with deuterium. This compound is represented by the chemical formula ND4SCN and has a molecular weight of 80.15 g/mol . It is commonly used in scientific research due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium-d4 thiocyanate can be synthesized by reacting deuterated ammonia (ND3) with carbon disulfide (CS2). The reaction proceeds through the formation of ammonium dithiocarbamate as an intermediate, which upon heating, decomposes to ammonium-d4 thiocyanate and hydrogen sulfide .
Industrial Production Methods: The industrial production of ammonium-d4 thiocyanate involves the same principles as the laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of deuterated ammonia and carbon disulfide under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium-d4 thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate ion acts as a nucleophile.
Oxidation Reactions: The thiocyanate ion can be oxidized to form thiocyanogen (SCN)2.
Complex Formation: It forms complexes with transition metals, such as ferric thiocyanate, which is deep red in color.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.
Complex Formation: Ferric chloride is commonly used to form ferric thiocyanate complexes.
Major Products:
Substitution Reactions: Alkyl thiocyanates and acyl thiocyanates.
Oxidation Reactions: Thiocyanogen and other sulfur-containing compounds.
Complex Formation: Ferric thiocyanate complex.
Applications De Recherche Scientifique
Chemistry: Ammonium-d4 thiocyanate is used as a reagent in various organic synthesis reactions, particularly in the formation of thiocyanate derivatives .
Biology: In biological research, it is used as a tracer due to its isotopic properties, allowing for the study of metabolic pathways and enzyme mechanisms .
Medicine: It is employed in the development of radiolabeled compounds for positron emission tomography (PET) imaging .
Industry: Ammonium-d4 thiocyanate is used in the production of deuterated solvents and other deuterated compounds, which are essential in nuclear magnetic resonance (NMR) spectroscopy .
Mécanisme D'action
The mechanism of action of ammonium-d4 thiocyanate involves the thiocyanate ion acting as a nucleophile in substitution reactions. The deuterium atoms in the ammonium ion do not significantly alter the chemical reactivity of the compound but provide a means to trace the compound in various reactions and processes . The thiocyanate ion can also participate in redox reactions, forming thiocyanogen and other sulfur-containing species .
Comparaison Avec Des Composés Similaires
Ammonium thiocyanate (NH4SCN): The non-deuterated form of ammonium-d4 thiocyanate.
Potassium thiocyanate (KSCN): A similar compound where the ammonium ion is replaced with potassium.
Sodium thiocyanate (NaSCN): Another similar compound with sodium instead of ammonium.
Uniqueness: Ammonium-d4 thiocyanate is unique due to the presence of deuterium, which makes it valuable in isotopic labeling studies. This property allows researchers to trace the compound in complex biochemical pathways and reactions, providing insights that are not possible with non-deuterated compounds .
Propriétés
Formule moléculaire |
CH4N2S |
|---|---|
Poids moléculaire |
80.15 g/mol |
InChI |
InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3/i/hD4 |
Clé InChI |
SOIFLUNRINLCBN-JBISRTOLSA-N |
SMILES isomérique |
[2H]N([2H])[2H].[2H]SC#N |
SMILES canonique |
C(#N)S.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


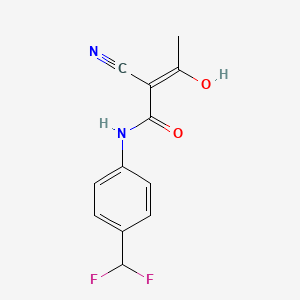
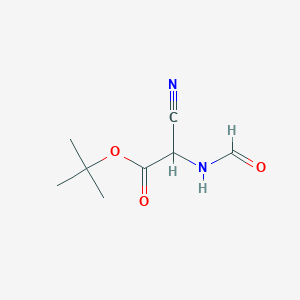
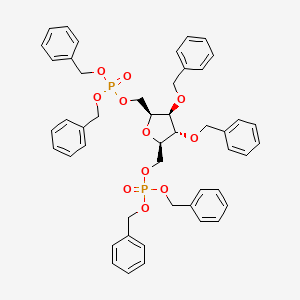
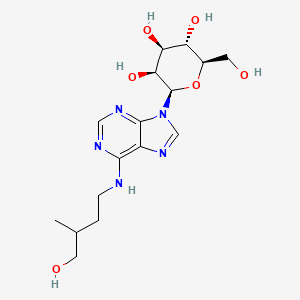
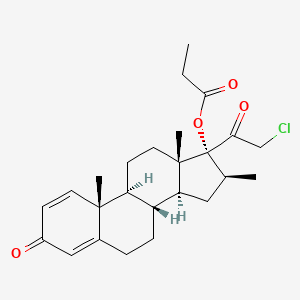

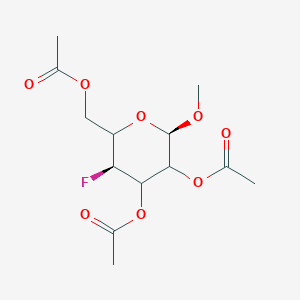
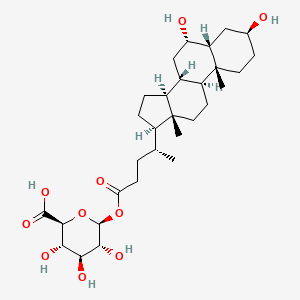
![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)
![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)
